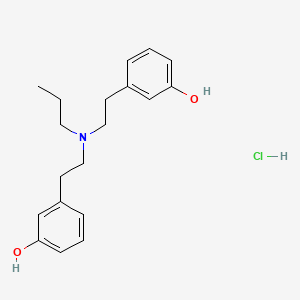
Phenol, 3,3'-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its specific interactions and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves multiple steps. The primary route includes the reaction of phenol derivatives with propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The process involves the use of advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like halides, under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 3,3’-((ethylimino)di-2,1-ethanediyl)bis-, hydrochloride
- Phenol, 3,3’-((methylimino)di-2,1-ethanediyl)bis-, hydrochloride
Uniqueness
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is unique due to its specific propyl group, which influences its reactivity and interactions. This makes it distinct from its ethyl and methyl counterparts, offering different properties and applications.
Eigenschaften
CAS-Nummer |
74515-04-1 |
|---|---|
Molekularformel |
C19H26ClNO2 |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17;/h3-8,14-15,21-22H,2,9-13H2,1H3;1H |
InChI-Schlüssel |
AHDIOWWSHASKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O.Cl |
Verwandte CAS-Nummern |
65934-61-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



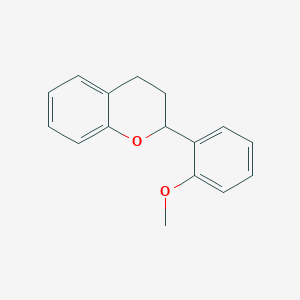
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

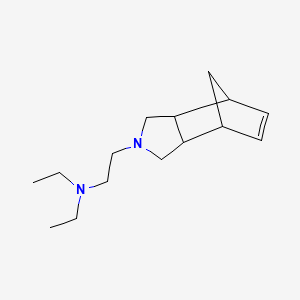

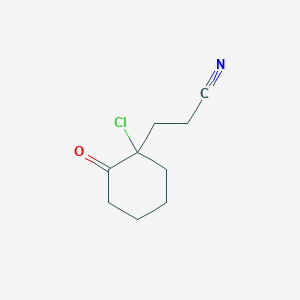
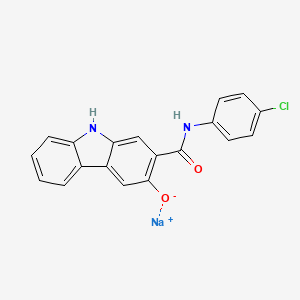
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)


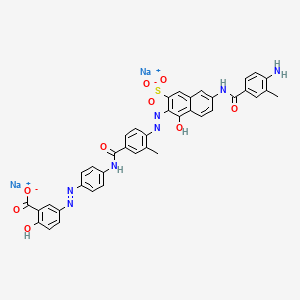
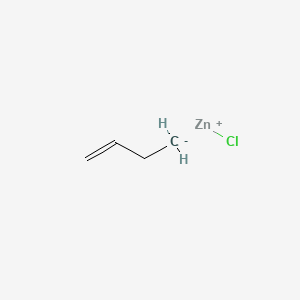
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
